7-[5-Hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-3-oxocyclopentyl]hept-5-enoic acid
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Overview
Description
16,16-Dimethyl-prostaglandin D2 is a synthetic analog of prostaglandin D2, a bioactive lipid involved in various physiological processes. This compound is characterized by the addition of two methyl groups at the 16th carbon position, which enhances its stability and biological activity. It is known for its role in modulating inflammation, platelet aggregation, and vascular tone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16,16-Dimethyl-prostaglandin D2 involves several steps, starting from commercially available prostaglandin D2. The key steps include:
Methylation: Introduction of methyl groups at the 16th carbon position using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Oxidation and Reduction: Oxidation of the hydroxyl groups followed by selective reduction to achieve the desired stereochemistry.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield
Industrial Production Methods
Industrial production of 16,16-Dimethyl-prostaglandin D2 follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Systems: Utilizing continuous flow reactors to enhance efficiency and scalability.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product
Chemical Reactions Analysis
Types of Reactions
16,16-Dimethyl-prostaglandin D2 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding ketones or aldehydes.
Reduction: Can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the hydroxyl groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
16,16-Dimethyl-prostaglandin D2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study prostaglandin analogs and their chemical properties.
Biology: Investigated for its role in modulating inflammatory responses and immune cell function.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, cardiovascular disorders, and as a radioprotective agent
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
16,16-Dimethyl-prostaglandin D2 exerts its effects by binding to specific prostaglandin receptors, primarily the DP1 and DP2 receptors. This binding activates G-protein-coupled receptor signaling pathways, leading to various downstream effects such as:
Inflammation Modulation: Inhibition of pro-inflammatory cytokine production and reduction of immune cell chemotaxis.
Platelet Aggregation: Enhancement of platelet aggregation through activation of specific signaling pathways.
Vascular Tone Regulation: Modulation of vascular smooth muscle contraction and relaxation .
Comparison with Similar Compounds
Similar Compounds
Prostaglandin D2: The parent compound, less stable and less potent compared to 16,16-Dimethyl-prostaglandin D2.
16,16-Dimethyl-prostaglandin E2: Another analog with similar modifications, known for its role in hematopoietic stem cell regulation
Uniqueness
16,16-Dimethyl-prostaglandin D2 is unique due to its enhanced stability and prolonged half-life, making it more effective in biological systems. Its resistance to metabolic degradation allows for sustained biological activity, which is advantageous in therapeutic applications .
Properties
IUPAC Name |
7-[5-hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-3-oxocyclopentyl]hept-5-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-18,20,23,25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMOZGYCFBTCMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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